molecular formula C4H4FNS B13146596 5-Fluorothiophen-2-amine

5-Fluorothiophen-2-amine

Cat. No.: B13146596
M. Wt: 117.15 g/mol
InChI Key: KYGZPBSRRITCGT-UHFFFAOYSA-N
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Description

5-Fluorothiophen-2-amine is an organic compound that belongs to the class of fluorinated thiophenes It is characterized by the presence of a fluorine atom at the 5-position of the thiophene ring and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorothiophen-2-amine typically involves the introduction of a fluorine atom into the thiophene ring followed by the incorporation of an amine group. One common method is the direct fluorination of thiophene derivatives using electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or Selectfluor. The amine group can then be introduced through nucleophilic substitution reactions using amine precursors .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method. This reaction is known for its efficiency in producing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorothiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluorothiophen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Uniqueness: 5-Fluorothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .

Properties

Molecular Formula

C4H4FNS

Molecular Weight

117.15 g/mol

IUPAC Name

5-fluorothiophen-2-amine

InChI

InChI=1S/C4H4FNS/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI Key

KYGZPBSRRITCGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)N

Origin of Product

United States

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